![molecular formula C13H12ClNO B5510611 (2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)
(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol" involves complex reactions that yield structurally intricate molecules. For example, the synthesis of related quinoline derivatives typically involves condensation reactions, cycloadditions, or photocyclization processes. These methods result in compounds with diverse functionalities and structural frameworks, illustrating the versatility of synthetic strategies in accessing the quinoline core structure (Austin et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives, including those similar to the compound , often reveals intricate details about their geometric configuration, intermolecular interactions, and the spatial arrangement of substituents. For instance, studies have shown the detailed molecular geometry of related compounds, highlighting features such as dihedral angles between ring systems, the presence of hydrogen bonding, and the orientation of functional groups (Xu-Jian Luo et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of "(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol" and its analogs is influenced by the presence of functional groups and the quinoline core. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, demonstrating a wide range of chemical behavior that is crucial for further functionalization and application in synthesis (Morteza Shiri et al., 2016).
Scientific Research Applications
Synthesis and Characterization of Technetium(V) 8-quinolinolates
Technetium(V) complexes with 8-quinolinolate ligands have been synthesized and characterized, demonstrating applications in materials science and radiopharmaceutical development. These complexes show potential for forming various coordination geometries and exhibit specific reactivity in methanol, indicating their utility in creating novel molecular structures with potential medical imaging applications (Wilcox, Heeg, & Deutsch, 1984).
Synthesis, Structure, and Spectral Properties of Zn(ii) Complexes
Zn(ii) complexes with quinoline-derived ligands have been synthesized, demonstrating the ligands' strong binding ability and significant enhancement of fluorescence intensity upon binding Zn(2+) ions. This research suggests applications in sensing technologies and the development of fluorescence-based detection systems (Hens, Mondal, & Rajak, 2013).
Quinoline Synthesis via Photocyclization
Studies on the photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes in methanol provide a convenient synthesis of quinoline derivatives. This method highlights the versatility of quinoline synthesis, suggesting potential applications in organic synthesis and the pharmaceutical industry (Austin, Egan, Tully, & Pratt, 2007).
Methanol Dehydrogenase and Rare-earth Elements
Research on methanol dehydrogenase, a quinoprotein that catalyzes the oxidation of methanol, has revealed that rare-earth elements can significantly enhance catalytic efficiency. This insight opens up new avenues for bioengineering and the development of more efficient biochemical processes (Keltjens, Pol, Reimann, & Camp, 2014).
Safety and Hazards
properties
IUPAC Name |
(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-6,16H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWFJRZQTHQGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)
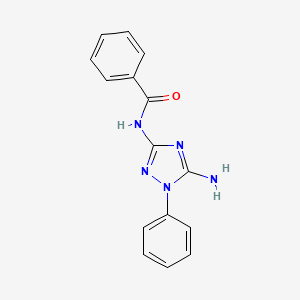
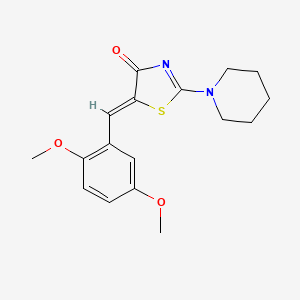
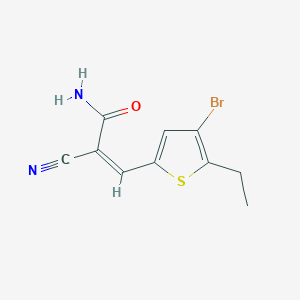
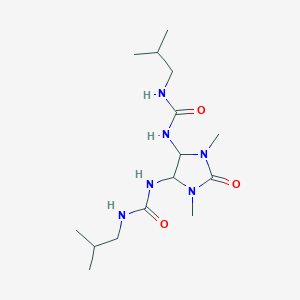
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)
![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)
![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)
![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)
![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)
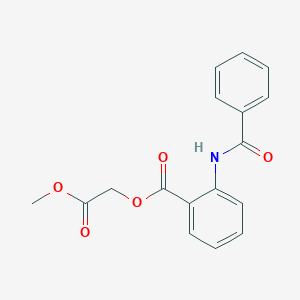
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)